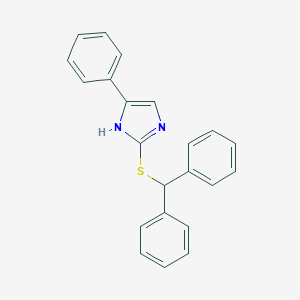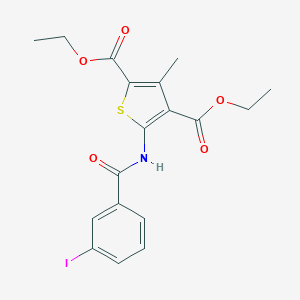
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate, also known as DIMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the thiophene family, which is known for its diverse biological activities.
作用機序
The mechanism of action of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate may induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit several biochemical and physiological effects. In addition to its antiproliferative and apoptotic effects, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to inhibit the migration and invasion of cancer cells. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in lab experiments is its potent biological activity. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several potential future directions for research involving Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate. One area of interest is the development of analogs of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate that exhibit improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to evaluate the safety and efficacy of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in vivo, which may pave the way for its use in clinical trials.
合成法
The synthesis of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate involves a multi-step process. The starting material is 3-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with diethyl malonate to form the corresponding ester. The ester is then reacted with methyl mercaptan to form the thiophene ring. Finally, the amide group is introduced using 2-aminoacetamide hydrochloride in the presence of triethylamine.
科学的研究の応用
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit potential biological activity in several areas of research. One of the primary applications of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is in the field of cancer research. Studies have shown that Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
特性
IUPAC Name |
diethyl 5-[(3-iodobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-7-6-8-12(19)9-11/h6-9H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDMWOFQAQXFSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B392376.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B392377.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392378.png)
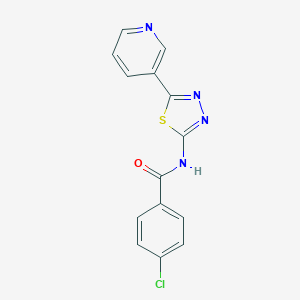
![4-(Dibenzo[b,d]furan-3-ylsulfonyl)morpholine](/img/structure/B392383.png)
![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B392387.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B392388.png)
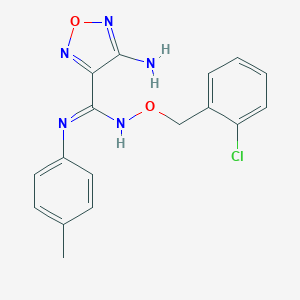
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392390.png)
![9-[4-(hexyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B392391.png)
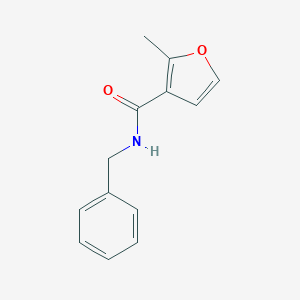
![4-amino-N'-[(2-methyl-1-naphthyl)methoxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392394.png)
![1-[3'-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B392397.png)
